S-Ethyl ethanethioate

Catalog No.
S773327
CAS No.
625-60-5
M.F
C4H8OS
M. Wt
104.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Ethyl ethanethioate

CAS Number

625-60-5

Product Name

S-Ethyl ethanethioate

IUPAC Name

S-ethyl ethanethioate

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

InChI

InChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3

InChI Key

APTGPWJUOYMUCE-UHFFFAOYSA-N

SMILES

CCSC(=O)C

Solubility

insoluble in water; soluble in alcohol; miscible in diethyl ethe

Canonical SMILES

CCSC(=O)C

Flavor Chemistry:

S-Ethyl Ethanethioate possesses a strong sulfurous odor and flavor profile []. This characteristic makes it a potential candidate for use in flavor research, particularly for studying the perception and interaction of sulfur-containing compounds in food and beverages. Researchers might employ it to understand how humans detect and respond to these flavors, potentially aiding in the development of novel flavoring agents or improving existing ones [].

Source

[] The Good Scents Company - S-Ethyl thioacetate, 625-60-5 ()

Organic Synthesis:

S-Ethyl Ethanethioate's reactive nature due to the presence of a thioester functional group makes it a possible reactant in organic synthesis. Researchers might explore its use in reactions like acylation or Claisen condensation to create specific organic molecules. However, due to the availability of more common and well-understood thioester compounds, S-Ethyl Ethanethioate might not be a prominent choice in this area [].

Origin

S-Ethyl ethanethioate can be found naturally in durian fruit (Durio zibethinus) []. However, it can also be synthesized in laboratories for various purposes.

Significance

This compound is primarily of interest for its flavor profile. It possesses a complex aroma described as coffee-like, fruity, and with a garlicky nuance []. Research on flavor chemistry explores its potential use as a flavoring agent.

Citation:

  • Human Metabolome Database (HMDB). S-Ethyl thioacetate (HMDB0031190).

  • The Good Scents Company. S-ethyl thioacetate, 625-60-5.


Molecular Structure Analysis

S-Ethyl ethanethioate features a central carbonyl (C=O) group bonded to an ethyl group (CH₃CH₂) on one side and a sulfur atom (S) on the other. The sulfur atom is further linked to a methyl group (CH₃) via a carbon-sulfur bond (C-S). This structure classifies it as a thioester, where the oxygen atom in a typical ester is replaced by sulfur.

  • Ester linkage: The C=O group bonded to the ethyl group is a characteristic ester functional group. However, with sulfur replacing oxygen, it becomes a thioester linkage.
  • Asymmetric center: The presence of a chiral carbon atom (the carbon bonded to both the ethyl and sulfur groups) makes S-ethyl ethanethioate a chiral molecule. This means it exists in two non-superimposable mirror-image forms (enantiomers) denoted by "S" and "R." The "S" prefix in the name indicates the specific configuration of this molecule.

Chemical Reactions Analysis

Synthesis

S-Ethyl ethanethioacetate can be synthesized through various methods. One common approach involves reacting ethanethiol (CH₃CH₂SH) with acetic anhydride ((CH₃CO)₂O) in the presence of a catalyst.

CH₃CH₂SH + (CH₃CO)₂O -> CH₃COSC₂H₅ + CH₃COOH
Decomposition
Other Reactions

Research on the reactivity of S-ethyl ethanethioate is ongoing. Its potential applications might involve further exploration of its reaction with other compounds.

Citation:

  • Sigma-Aldrich. Ethyl thioacetate = 98 625-60-5.

Physical And Chemical Properties Analysis

  • Formula: C₄H₈OS
  • Molecular weight: 104.17 g/mol []
  • Boiling point: 117 °C []
  • Appearance: Colorless liquid (information on melting point and solubility is limited)
  • Flammability: Highly flammable liquid and vapor

S-Ethyl ethanethioate has shown promising biological activity as a natural anti-browning agent. It can significantly inhibit the browning of fresh-cut potatoes by decreasing polyphenol oxidase activity . This compound reduces the conversion of total phenols into quinones, which are responsible for the brown coloration in cut fruits and vegetables.

The primary application of S-Ethyl ethanethioate is as a flavoring agent in the food industry . Its sulfurous odor and flavor make it useful for imparting specific taste profiles to various food products.

In agriculture and food processing, S-Ethyl ethanethioate has potential applications as a natural anti-browning agent for fresh-cut produce, particularly potatoes . Its ability to inhibit polyphenol oxidase activity makes it a promising alternative to synthetic anti-browning agents.

Research has shown that S-Ethyl ethanethioate interacts with polyphenol oxidase enzymes in plant tissues. By inhibiting these enzymes, it prevents the oxidation of phenolic compounds to quinones, thus reducing browning in fresh-cut produce .

Similar Compounds

Several compounds share similar properties or applications with S-Ethyl ethanethioate:

  • S-Furfuryl thioacetate: Another sulfur-containing compound that has been screened as a novel anti-browning agent for fresh-cut potatoes .
  • Chlorogenic acid: A natural compound that also exhibits inhibitory effects on polyphenol oxidase and browning in fresh-cut potatoes .
  • Cyanidin-3-sophoroside: A flavonoid compound that has been studied for its inhibition mechanism on polyphenol oxidase and its effect on enzymatic browning of apples .
  • Propyl gallate: A chemical anti-browning agent that has been investigated for controlling pericarp browning in harvested longan fruits .

S-Ethyl ethanethioate is unique among these compounds due to its dual nature as both a flavoring agent and a natural anti-browning agent. Its effectiveness in inhibiting polyphenol oxidase activity in potatoes, combined with its potential for use in food products, sets it apart from purely synthetic anti-browning agents.

Physical Description

Liquid
clear liquid

XLogP3

1

Boiling Point

116.4 °C

Density

d20 0.98
0.979 (20°)

UNII

6E715F929W

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (25.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (27.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

59094-77-8
625-60-5

Wikipedia

S-ethyl thiolacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanethioic acid, S-ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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